molecular formula C19H19N3O4 B2667144 Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate CAS No. 353793-10-9

Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate

Cat. No.: B2667144
CAS No.: 353793-10-9
M. Wt: 353.378
InChI Key: HUWJGXNBQBUARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate is defined by its molecular formula C19H19N3O4. Detailed structural analysis is not available in the retrieved sources.


Chemical Reactions Analysis

Quinoxaline derivatives exhibit a variety of reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . Specific reaction mechanisms for this compound are not provided in the retrieved sources.

Scientific Research Applications

Crystal Structure Insights

Research on the crystal structure of compounds related to Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate has revealed insights into their molecular configuration. For example, the study by Abad et al. (2020) focused on the structural details of similar quinoxalines derivatives, highlighting their potential as inhibitors for c-Jun N-terminal kinases, which are significant in cellular signaling.

Antimicrobial Applications

Compounds structurally similar to this compound have been studied for their antimicrobial properties. For instance, Desai et al. (2007) in their study synthesized new quinazolines derivatives showing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Corrosion Inhibition

Quinoxalines compounds, including those related to this compound, have been explored for their efficiency as corrosion inhibitors. Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, demonstrating their application in protecting copper against corrosion in nitric acid media (Zarrouk et al., 2014).

Anti-juvenile Hormone Agent

The compound Ethyl 4-[2-(6-Methyl-3-pyridyloxy)butyloxy]benzoate, which shares some structural similarities with the subject compound, was prepared as an anti-juvenile hormone agent. This compound showed significant effects on larvae, inducing symptoms of hormone deficiency (Ishiguro et al., 2003).

Safety and Hazards

The safety and hazards associated with Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate are not specified in the retrieved sources. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

ethyl 2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-26-19(25)12-7-3-4-8-13(12)21-17(23)11-16-18(24)22-15-10-6-5-9-14(15)20-16/h3-10,16,20H,2,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWJGXNBQBUARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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